molecular formula C29H54ClN B3050903 (Ethylbenzyl)dimethyloctadecylammonium chloride CAS No. 29661-60-7

(Ethylbenzyl)dimethyloctadecylammonium chloride

Cat. No. B3050903
CAS RN: 29661-60-7
M. Wt: 452.2 g/mol
InChI Key: IJAJSKXXWUCJIG-UHFFFAOYSA-M
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Description

(Ethylbenzyl)dimethyloctadecylammonium chloride is a quaternary ammonium compound . It has the molecular formula C29H54ClN and a molecular weight of 452.19876 .


Molecular Structure Analysis

The molecular structure of (Ethylbenzyl)dimethyloctadecylammonium chloride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

(Ethylbenzyl)dimethyloctadecylammonium chloride is moderately reactive . It is incompatible with strong oxidizing and reducing agents. Also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

(Ethylbenzyl)dimethyloctadecylammonium chloride has a molecular formula of C29H54ClN . More detailed physical and chemical properties are not available in the current resources.

Mechanism of Action

Quaternary ammonium compounds like (Ethylbenzyl)dimethyloctadecylammonium chloride irreversibly bind to the phospholipids and proteins of microbial cell membranes, thereby impairing membrane permeability . This compound demonstrates antimicrobial activity and is found in sanitizing solutions or soaps as an active ingredient due to its antimicrobial properties .

Safety and Hazards

(Ethylbenzyl)dimethyloctadecylammonium chloride is a quaternary ammonium compound that demonstrates antimicrobial activity . As a component of cleaning agents and disinfectants, topical exposure is largely the most common form of exposure to humans . When the agent is in contact with human skin, percutaneous absorption through intact skin is believed to be minimal, and so systemic effects from topical exposure are expected to be rare .

properties

IUPAC Name

dimethyl-octadecyl-(1-phenylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h21-23,25-26,29H,5-20,24,27H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJSKXXWUCJIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(CC)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952122
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethylbenzyl)dimethyloctadecylammonium chloride

CAS RN

29661-60-7
Record name (Ethylbenzyl)dimethyloctadecylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029661607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)dimethyloctadecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethylbenzyl)dimethyloctadecylammonium chloride
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